Gatifloxacin hydrate

Phototoxicity 8-Methoxy fluoroquinolone DNA strand breakage assay

Gatifloxacin hydrate (CAS 614751-80-3) is a fourth-generation fluoroquinolone antibiotic characterized by an 8-methoxy substituent on the quinolone core and a 3-methylpiperazinyl group at the C7 position. This compound exists as a hydrate—typically the sesquihydrate form (C₁₉H₂₂FN₃O₄·1.5H₂O, CAS 180200-66-2), with the generic hydrate CAS 614751-80-3 representing variable hydration states (xH₂O) on an anhydrous molecular weight of 375.40.

Molecular Formula C19H24FN3O5
Molecular Weight 393.4 g/mol
CAS No. 614751-80-3
Cat. No. B3340456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGatifloxacin hydrate
CAS614751-80-3
Synonyms1-cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
AM 1155
AM-1155
BMS 206584
BMS-206584
BMS206584
CG 5501
gatifloxacin
gatifloxacine
Tequin
Zyma
Molecular FormulaC19H24FN3O5
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O
InChIInChI=1S/C19H22FN3O4.H2O/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H2
InChIKeyIJOOSVJZBQQMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gatifloxacin Hydrate (CAS 614751-80-3): A Fourth-Generation 8-Methoxy Fluoroquinolone for Scientific Procurement


Gatifloxacin hydrate (CAS 614751-80-3) is a fourth-generation fluoroquinolone antibiotic characterized by an 8-methoxy substituent on the quinolone core and a 3-methylpiperazinyl group at the C7 position [1]. This compound exists as a hydrate—typically the sesquihydrate form (C₁₉H₂₂FN₃O₄·1.5H₂O, CAS 180200-66-2), with the generic hydrate CAS 614751-80-3 representing variable hydration states (xH₂O) on an anhydrous molecular weight of 375.40 [2]. Gatifloxacin inhibits bacterial DNA gyrase and topoisomerase IV, with reported IC₅₀ values of 0.109 µg/mL against Escherichia coli DNA gyrase and 13.8 µg/mL against Staphylococcus aureus topoisomerase IV . Its 8-methoxy group confers enhanced activity against Gram-positive organisms and critically abrogates phototoxicity—a liability common to many earlier fluoroquinolones—while retaining broad Gram-negative coverage [3].

Why Gatifloxacin Hydrate Cannot Be Interchanged with Other Fluoroquinolones in Research and Formulation


Fluoroquinolones are not pharmacologically interchangeable despite their shared mechanism of action. Gatifloxacin hydrate occupies a distinct position within the class due to three converging factors: (i) its 8-methoxy substituent abolishes phototoxicity—a property not shared by ciprofloxacin, levofloxacin, ofloxacin, sparfloxacin, or lomefloxacin [1]; (ii) its Gram-negative potency profile is differentiated from the other 8-methoxy fluoroquinolone moxifloxacin, with statistically significant MIC₉₀ advantages against Pseudomonas aeruginosa and Klebsiella pneumoniae [2]; and (iii) its specific hydrate crystalline form (sesquihydrate, CAS 180200-66-2) confers superior stability under humidity and enhanced tablet disintegration/dispersion relative to the hemihydrate, directly impacting formulation reproducibility [3]. Substituting any other fluoroquinolone—including moxifloxacin—compromises the specific balance of Gram-positive and Gram-negative coverage, introduces phototoxicity risk, and for solid oral dosage development, may require re-optimization of excipient and processing parameters.

Quantitative Differentiation Evidence: Gatifloxacin Hydrate vs. In-Class Comparators


Complete Abrogation of Phototoxicity: Gatifloxacin vs. Seven Other Fluoroquinolones in Three In Vitro Assays

Gatifloxacin was the only fluoroquinolone among eight tested that showed no phototoxic potential across three independent in vitro assays: DNA strand breakage under UV-A irradiation, cytotoxicity enhancement against HeLa cells under UV-A, and erythrocyte photohemolysis [1]. All seven comparator fluoroquinolones—norfloxacin, ofloxacin, enoxacin, ciprofloxacin, lomefloxacin, tosufloxacin, and sparfloxacin—demonstrated DNA strand breaking activity under UV-A irradiation [1]. In particular, the phototoxic potential of sparfloxacin, enoxacin, and lomefloxacin was rated as high in both the DNA strand breakage and cytotoxicity assays [1]. This phototoxicity abolition is structurally attributed to the 8-methoxy substituent on the quinolone core [1][2].

Phototoxicity 8-Methoxy fluoroquinolone DNA strand breakage assay

Gram-Negative MIC₉₀ Superiority of Gatifloxacin Over Moxifloxacin Against Key Ocular and Respiratory Pathogens

In a direct head-to-head in vitro comparison against ocular bacterial isolates, gatifloxacin demonstrated statistically significantly lower MIC₉₀ values than moxifloxacin against multiple Gram-negative pathogens [1]. Mean MIC₉₀ for gatifloxacin against Pseudomonas aeruginosa was 1.28 mg/mL compared with 2.60 mg/mL for moxifloxacin (P = 0.023)—a 2.03-fold advantage [1][2]. Against Klebsiella pneumoniae and Enterobacter aerogenes, gatifloxacin MIC₉₀ values were one-fourth to one-fifth those of moxifloxacin [1]. In a separate study of respiratory isolates from Korean university hospitals, gatifloxacin MIC₉₀ for K. pneumoniae was 0.06 µg/mL, which was 2-fold lower than both levofloxacin and moxifloxacin [3].

Gram-negative antibacterial Pseudomonas aeruginosa Ocular infection model

High Oral Bioavailability (96%) Enabling Bioequivalent IV-to-Oral Switching vs. Ciprofloxacin

Gatifloxacin exhibits an absolute oral bioavailability of 96%, rendering its oral and intravenous formulations bioequivalent and interchangeable without dose adjustment [1][2]. In a six-period crossover pharmacokinetic study comparing six fluoroquinolones in healthy volunteers, gatifloxacin (400 mg single oral dose) achieved an AUCₜₒₜ of 30.0 ± 3.8 µg·h/mL and Cₘₐₓ of 3.42 ± 0.74 µg/mL, significantly exceeding ciprofloxacin's AUCₜₒₜ of 5.75 ± 1.25 µg·h/mL (250 mg dose) [3]. By contrast, ciprofloxacin's absolute oral bioavailability is approximately 70% (range 70-80%), precluding reliable IV-to-oral interchangeability [4]. Levofloxacin achieves ~99% bioavailability [5]; however, gatifloxacin differentiates from levofloxacin on the basis of its 8-methoxy-mediated Gram-positive potency and phototoxicity abolition rather than bioavailability alone.

Oral bioavailability Pharmacokinetics IV-to-oral switch

Anti-Pneumococcal Activity: Gatifloxacin MIC₉₀ Positioned Between Moxifloxacin and Levofloxacin/Ciprofloxacin

In a longitudinal U.S. surveillance study of 4,650 clinical Streptococcus pneumoniae isolates collected over five years (1994-2000), the rank order of in vitro activity was moxifloxacin > gatifloxacin > levofloxacin = ciprofloxacin [1]. Gatifloxacin MIC₉₀ was 0.5 µg/mL (modal MIC 0.25 µg/mL), which was 2-fold less active than moxifloxacin (MIC₉₀ 0.25 µg/mL; modal MIC 0.12 µg/mL) but 4-fold more active than levofloxacin (MIC₉₀ 1 µg/mL) and 4-fold more active than ciprofloxacin (MIC₉₀ 2 µg/mL) [1]. This intermediate position was corroborated by Blondeau (2000), who reported MIC₉₀ values of 0.5 mg/L for gatifloxacin and 0.25 mg/L for moxifloxacin against 1,037 S. pneumoniae clinical isolates [2]. In a Korean respiratory isolate study, gatifloxacin MIC₉₀ of 1 µg/mL against S. pneumoniae was 8-fold lower than ciprofloxacin and 2-fold lower than levofloxacin [3]. No evidence of resistance emergence over the 5-year surveillance period was detected for any of the tested fluoroquinolones [1].

Streptococcus pneumoniae Respiratory quinolone MIC₉₀ ranking

Sesquihydrate Crystalline Form: Enhanced Stability and Dissolution Over the Hemihydrate for Solid Dosage Form Development

Gatifloxacin exists in multiple crystalline hydrate forms, and the selection of the sesquihydrate form (C₁₉H₂₂FN₃O₄·1.5H₂O) over the hemihydrate (C₁₉H₂₂FN₃O₄·0.5H₂O) has direct consequences for pharmaceutical manufacturing [1]. According to US Patent 5,880,283, the sesquihydrate crystalline form demonstrates enhanced stability under varying conditions of humidity and superior disintegration and dissolution rates of tablets manufactured therefrom, compared to the hemihydrate [1]. Both the hemihydrate and sesquihydrate forms exhibit a tendency to convert to higher hydrates in the presence of water; however, the pentahydrate form is the most thermodynamically stable and has the lowest aqueous solubility at room temperature [2]. The sesquihydrate is the preferred form in commercial tablet formulations (e.g., TEQUIN® Tablets) and in the majority of research-grade material supplied under CAS 614751-80-3 [3].

Crystalline polymorphism Sesquihydrate stability Pharmaceutical formulation

Low Plasma Protein Binding (~20%) and CYP450 Independence: Pharmacokinetic Differentiation from Moxifloxacin and Levofloxacin

Gatifloxacin exhibits plasma protein binding of approximately 20% [1], which is lower than that of levofloxacin (24-38%) [2] and moxifloxacin (30-50%) [3]. This lower protein binding translates to a higher free (pharmacologically active) fraction of the drug in systemic circulation. Additionally, gatifloxacin is eliminated primarily as unchanged drug via renal excretion (>80%) with no cytochrome P450-mediated metabolism [1][4], in contrast to moxifloxacin, which undergoes glucuronide and sulfate conjugation [3]. This CYP450 independence has been confirmed by in vitro experiments and clinical drug-drug interaction studies showing no interactions with drugs metabolized by the CYP450 enzyme family [1]. Gatifloxacin's volume of distribution is approximately 1.8 L/kg [1], reflecting extensive tissue penetration comparable to moxifloxacin (1.7-2.7 L/kg) [3] and exceeding levofloxacin (~1.1-1.3 L/kg) [2].

Protein binding CYP450 metabolism Drug-drug interaction

Optimal Research and Industrial Application Scenarios for Gatifloxacin Hydrate Based on Quantitative Differentiation Evidence


Ophthalmic Formulation Development Targeting Gram-Negative-Dominant Ocular Infections

Gatifloxacin hydrate is the rational starting material for ophthalmic solutions and suspensions where Gram-negative coverage must be maximized relative to Gram-positive coverage. Its MIC₉₀ against Pseudomonas aeruginosa is 2.03-fold lower than moxifloxacin (1.28 vs. 2.60 mg/mL, P = 0.023) and its MIC₉₀ against Klebsiella pneumoniae and Enterobacter aerogenes is one-fourth to one-fifth that of moxifloxacin [1]. Furthermore, gatifloxacin's complete absence of phototoxicity—attributable to its 8-methoxy group—eliminates a critical safety concern for topical ocular products, a property not shared by ciprofloxacin, ofloxacin, or levofloxacin [2]. The sesquihydrate crystalline form (CAS 180200-66-2, supplied under hydrate CAS 614751-80-3) provides enhanced stability in aqueous formulations [3]. For corneal permeability optimization, gatifloxacin's solubility challenges at physiological pH can be addressed through co-formulation with disodium edetate, as disclosed in patent literature [4].

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with IV-to-Oral Bridging

Gatifloxacin hydrate is ideally suited for PK/PD studies requiring seamless IV-to-oral step-down protocols. Its 96% absolute oral bioavailability makes oral and IV formulations bioequivalent and interchangeable [5], enabling researchers to switch administration routes without dose adjustment—a protocol advantage over ciprofloxacin (~70% bioavailability) [6]. Its low plasma protein binding (~20%) yields a free fraction of ~80% [5], simplifying the translation of in vitro MIC data to in vivo PK/PD targets (ƒAUC/MIC, ƒCₘₐₓ/MIC) without complex protein-binding correction. Its volume of distribution (~1.8 L/kg) ensures extensive tissue penetration, and its elimination primarily as unchanged drug in urine (>80%) with zero CYP450 metabolism [7] minimizes metabolic drug-drug interaction confounds in polypharmacy animal models.

Respiratory Infection Models Requiring Balanced Gram-Positive and Gram-Negative Spectrum

For community-acquired pneumonia and acute exacerbation of chronic bronchitis models, gatifloxacin occupies a defined potency niche. Against S. pneumoniae, its MIC₉₀ of 0.5 µg/mL is 4-fold more potent than levofloxacin (1 µg/mL) and ciprofloxacin (2 µg/mL), though 2-fold less potent than moxifloxacin (0.25 µg/mL) [8]. Simultaneously, against K. pneumoniae respiratory isolates, gatifloxacin MIC₉₀ of 0.06 µg/mL is 2-fold more potent than both levofloxacin and moxifloxacin [9]. This balanced Gram-positive/Gram-negative profile makes gatifloxacin the preferred fluoroquinolone for mixed-infection respiratory models where neither Gram-positive nor Gram-negative pathogens can be selectively deprioritized. Additionally, gatifloxacin MIC₉₀ values against H. influenzae (≤0.06 µg/mL) and M. catarrhalis (≤0.25 µg/mL) are at or below those of all comparator fluoroquinolones tested [9].

Phototoxicity Liability Screening and Safety Pharmacology Benchmarking

Gatifloxacin hydrate serves as the definitive negative control for fluoroquinolone phototoxicity assays. In the standard three-assay in vitro battery (DNA strand breakage, HeLa cell cytotoxicity, and erythrocyte photohemolysis, all under UV-A irradiation), gatifloxacin was the only fluoroquinolone among eight tested that showed absolutely no phototoxic potential [2]. This property is directly linked to its 8-methoxy substituent and makes gatifloxacin an essential reference compound for structure-phototoxicity relationship studies, for validating new phototoxicity prediction models, and for benchmarking novel fluoroquinolone candidates [10]. In contrast, sparfloxacin, enoxacin, and lomefloxacin demonstrate high phototoxic potential and serve as positive controls in the same assay battery [2].

Quote Request

Request a Quote for Gatifloxacin hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.